1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine
Description
Properties
CAS No. |
60639-49-8 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,3-dimethyl-2-methylidenequinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14(3)11-5-4-9(12)6-10(11)13-7/h4-6H,2,12H2,1,3H3 |
InChI Key |
PJJJHNUNMLTYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)N)N(C1=C)C |
Origin of Product |
United States |
Preparation Methods
General Strategies for Synthesis
2.1. Condensation of Diamines and Dicarbonyl Compounds
The synthesis of quinoxaline derivatives, including 1,3-dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine, commonly involves the condensation of aromatic diamines with 1,2-dicarbonyl compounds. This approach is well-established for constructing the quinoxaline core and allows for subsequent functionalization at various positions.
2.2. Multi-Component and Sequential Reactions
Recent advances have introduced multi-component and one-pot sequential methods to access highly functionalized heterocycles, including quinoxalines and related dihydroquinolinones. These approaches often employ catalytic oxidative conditions and sequential addition of reagents to streamline synthesis and improve yields.
Detailed Preparation Methods
Classical Condensation Approach
The foundational method involves the following steps:
- Step 1: Selection of an appropriate 1,2-diamine (such as 1,2-diaminobenzene) and a 1,2-dicarbonyl compound bearing methyl and amino substituents relevant to the target molecule.
- Step 2: Condensation under acidic or neutral conditions, typically in ethanol or another polar solvent, with gentle heating.
- Step 3: Isolation of the crude quinoxaline derivative, followed by purification via recrystallization or chromatography.
This method is general for quinoxaline synthesis, but specific details for the methylidene and amino substitutions at the 2- and 6-positions, respectively, require tailored starting materials or post-condensation modifications.
One-Pot Sequential Synthesis
A modern and efficient approach involves a one-pot sequential reaction that combines condensation, cyclization, and functionalization steps:
- Step 1: Combine an aromatic diamine, a suitable dicarbonyl compound, and other functionalizing agents in a single vessel.
- Step 2: Employ a catalyst such as ceric ammonium nitrate and an oxidant like TEMPO to promote dehydrogenation and cyclization at elevated temperatures (e.g., 100 °C).
- Step 3: Sequentially add ammonium acetate and a choline chloride:PTSA mixture to facilitate cyclization and methylidene introduction.
- Step 4: After reaction completion (monitored by TLC), extract and purify the product via column chromatography.
This methodology has been shown to yield highly functionalized dihydroquinoxaline and dihydroquinolinone derivatives in yields ranging from 72% to 89%. The process is adaptable to introduce methylidene and amino groups at desired positions by appropriate selection of starting materials and functionalizing reagents.
Representative Data Table: One-Pot Synthesis Conditions and Results
| Entry | Starting Materials | Catalyst/Oxidant | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aromatic diamine + dicarbonyl | CAN/TEMPO | 100 | 3 + 4 | 81–89 |
| 2 | As above + benzyl alcohol | CAN/TEMPO | 100 | 2 | 72–84 |
CAN: Ceric ammonium nitrate; TEMPO: 2,2,6,6-Tetramethylpiperidine 1-oxyl.
Three-Component and Michael Addition Strategies
Another innovative route involves a three-component reaction using:
- Step 1: Reaction of N,N-dimethylformamide dimethyl acetal, a 1,3-dicarbonyl compound, and an enamine donor under reflux in 1,4-dioxane.
- Step 2: Addition of a mild base (e.g., cesium carbonate) to promote Michael addition and cyclization.
- Step 3: The reaction mixture is worked up by aqueous extraction and purified by column chromatography.
This method provides high yields (74–93%) and is notable for its operational simplicity and the diversity of accessible products.
Representative Data Table: Three-Component Synthesis
| Entry | Reagents (mmol) | Solvent | Base (mmol) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DMF-DMA (1.5), dicarbonyl (1.0), enamine (1.0) | 1,4-dioxane | Cs₂CO₃ (0.05) | Reflux | 5–10 | 74–93 |
Mechanistic Insights
- The condensation and cyclization steps proceed via nucleophilic attack of the diamine on the dicarbonyl, forming a dihydroquinoxaline intermediate.
- Introduction of the methylidene group at the 2-position can be accomplished via Michael addition of a suitable methylene donor or by using a pre-functionalized dicarbonyl compound.
- Amination at the 6-position is achieved by employing diamines or by post-cyclization amination strategies.
Research Discoveries and Yield Optimization
- One-pot and multi-component methods significantly reduce the number of purification steps and improve overall yields.
- The use of environmentally benign catalysts and solvents (e.g., choline chloride:PTSA mixtures) aligns with green chemistry principles and enhances scalability.
- The diversity of accessible quinoxaline derivatives is greatly expanded by these methodologies, supporting their application in pharmaceutical intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments, and sometimes in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with potential biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoxaline derivatives, including 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values suggesting potent efficacy . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Antiviral Properties
Quinoxaline derivatives have also been investigated for their antiviral activities. For instance, compounds similar to this compound have shown effectiveness against coxsackievirus B5. These compounds inhibit viral entry and uncoating processes, demonstrating their potential as antiviral agents .
Antibacterial and Antiparasitic Effects
The compound has displayed promising antibacterial and antiparasitic effects in vitro. In studies assessing its bacteriostatic activity against various pathogens including Staphylococcus aureus and Escherichia coli, it exhibited notable minimum inhibitory concentrations (MIC) suggesting its suitability for further development as an antimicrobial agent .
Reaction Mechanisms
The unique structure of this compound allows it to participate in various organic reactions. For example, it can serve as a precursor in the synthesis of more complex heterocyclic compounds through carbon atom insertion reactions involving N-heterocyclic carbenes . This characteristic makes it valuable in synthetic organic chemistry for developing novel compounds with potential biological activities.
Material Science Applications
The compound's chemical properties lend themselves to applications in material science. Its ability to form stable complexes can be utilized in the development of new materials for electronic applications or as sensors due to changes in conductivity or optical properties upon interaction with different analytes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes the molecular and physical properties of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine and its closest analogs:
Key Observations :
- The methylidene group in the target compound introduces additional steric and electronic effects compared to simpler methyl or phenyl substituents in analogs .
- Molecular weight correlates with substituent complexity; for example, the diphenyl derivative in has a significantly higher mass due to aromatic substituents .
Spectroscopic and Analytical Data
- 1H NMR: 2,3-Dimethylquinoxalin-6-amine: Peaks for aromatic protons (δ 6.63–6.32) and methyl groups (δ 2.74–2.56) align with its structure . 2,3-Diphenylquinoxalin-6-amine: Aromatic protons appear at δ 7.03–7.79, with a broad singlet for NH₂ at δ 6.01 .
- IR Spectroscopy: NH₂ stretching (3448–3320 cm⁻¹) and C=N vibrations (1637 cm⁻¹) are consistent across quinoxaline amines .
Critical Analysis of Similarity Metrics
lists compounds with structural similarity to Quinoxalin-6-amine (CAS 6298-37-9), such as 13708-12-8 and 6344-72-5 (similarity score: 0.86) . These analogs differ in substituent placement (e.g., methyl vs. chloro groups), which impacts solubility and reactivity. For instance:
- Methyl groups enhance lipophilicity, improving membrane permeability.
- Chloro substituents increase electrophilicity, favoring nucleophilic reactions .
Biological Activity
1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. The compound's molecular formula is , with a molecular weight of approximately 187.24 g/mol. Its unique structural features include a quinoxaline ring system with methyl groups at the 1 and 3 positions, a methylidene group at the 2 position, and an amine group at the 6 position .
Antimicrobial Activity
Research indicates that quinoxaline derivatives generally possess significant antibacterial and antifungal properties. For instance, preliminary evaluations suggest that this compound may also exhibit such properties, although detailed studies are still needed to confirm this.
Antiviral Potential
Quinoxaline derivatives have been systematically reviewed for their antiviral activities. Some compounds within this class have shown efficacy against various viruses, including Herpes simplex virus and others in the Herpesviridae family. While specific data on this compound's antiviral activity is sparse, its structural similarities to other active compounds suggest potential for further investigation in this area .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contextualized by comparing it with other quinoxaline derivatives:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Quinoxaline | Basic structure without additional substituents | Antibacterial |
| 2-Methylquinoxaline | Methyl group at position 2 | Anticancer |
| 6-Aminoquinoxaline | Amine group at position 6 | Anti-inflammatory |
| 1-Methylquinoxaline | Methyl group at position 1 | CNS depressant |
This table highlights how the unique arrangement and substituents in this compound may confer distinct biological activities not present in other derivatives.
Q & A
Q. How can AI-driven autonomous laboratories enhance the discovery of derivatives with improved properties?
- Methodological Answer :
- Implement machine learning (ML) models trained on existing quinoxaline datasets to predict solubility or binding affinity.
- Integrate robotic synthesis platforms with real-time analytics (e.g., inline NMR) for closed-loop optimization .
Key Domains for Further Research
- Chemical Engineering : Membrane separation for purification (CRDC RDF2050104) and reactor design (CRDC RDF2050112) .
- Materials Science : Investigate powder technology (CRDC RDF2050107) for formulating stable solid dispersions .
- Safety : Adhere to Chemical Hygiene Plan protocols for advanced labs (e.g., 100% safety exam compliance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
